molecular formula C8H10O3 B13174254 Methyl 3-(oxolan-2-yl)prop-2-ynoate

Methyl 3-(oxolan-2-yl)prop-2-ynoate

Cat. No.: B13174254
M. Wt: 154.16 g/mol
InChI Key: YBIMOXBOPSPQLV-UHFFFAOYSA-N
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Description

Methyl 3-(oxolan-2-yl)prop-2-ynoate is an ester derivative featuring a propargyl (alkynyl) group attached to a tetrahydrofuran (oxolan) ring at position 2.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 3-(oxolan-2-yl)prop-2-ynoate

InChI

InChI=1S/C8H10O3/c1-10-8(9)5-4-7-3-2-6-11-7/h7H,2-3,6H2,1H3

InChI Key

YBIMOXBOPSPQLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxolan-2-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with oxirane in the presence of a catalyst to form the oxolane ring. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in a solvent such as toluene or dichloromethane, with a strong acid catalyst like sulfuric acid to facilitate the esterification .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxolan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(oxolan-2-yl)prop-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(oxolan-2-yl)prop-2-ynoate involves its interaction with various molecular targets. The oxolane ring and ester group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound’s reactivity also allows it to undergo transformations that can modulate biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 3-(oxolan-2-yl)prop-2-ynoate and related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Differences
This compound (Target) C₈H₁₀O₃ Ester, propargyl, oxolan Reference compound
Methyl 3-(3,4-difluorophenyl)prop-2-ynoate C₁₀H₇F₂O₂ Ester, propargyl, difluorophenyl Oxolan replaced with fluorinated aryl
3-(oxolan-3-yl)prop-2-ynoic acid C₇H₈O₃ Carboxylic acid, propargyl, oxolan Ester replaced with acid; oxolan at C3
N-(α-bromoacyl)-α-amino esters (e.g., Compound 1) Varies Ester, bromoacyl, amino Bromine and amino groups introduce nucleophilicity
Molnupiravir (oxolan-containing nucleoside) C₁₃H₁₉N₃O₇ Oxolan, nucleoside analog Antiviral application; distinct mechanism

Reactivity and Physicochemical Properties

  • Acid vs. Ester: Replacing the ester with a carboxylic acid (as in 3-(oxolan-3-yl)prop-2-ynoic acid) increases acidity (pKa ~4–5) and alters solubility in aqueous systems. The oxolan ring’s position (C3 vs. C2) may also influence steric interactions .

Research Findings and Data Gaps

While direct data for this compound are sparse, inferences from analogs suggest:

  • Hydrolysis Susceptibility : The ester group likely undergoes faster hydrolysis than carboxylic acid derivatives but slower than bromoacyl esters due to electronic and steric factors.
  • Solubility : The oxolan ring may improve solubility in polar aprotic solvents compared to purely aromatic analogs.
  • Toxicity: Structural parallels to N-(α-bromoacyl)-α-amino esters hint at low acute toxicity, but in silico or experimental validation is needed.

Biological Activity

Methyl 3-(oxolan-2-yl)prop-2-ynoate is a compound of increasing interest in biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features an oxolane (tetrahydrofuran) ring and a propyne moiety, which contribute to its reactivity and biological properties. The presence of the triple bond allows for various chemical transformations, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through hydrogen bonding and electrophilic reactions. The oxolane ring can participate in molecular interactions that modulate enzyme activity, potentially leading to altered cellular functions. This compound has been studied for its effects on various biological pathways, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Protein Interaction : The ester group can form stable interactions with proteins, influencing their conformational states.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . For example, it has shown potential in inhibiting the proliferation of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. A significant study demonstrated that the compound reduced cell viability in various cancer types, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been explored for anti-inflammatory effects . Research indicates that it can downregulate pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases. The modulation of inflammatory pathways highlights its therapeutic potential in conditions like arthritis and other chronic inflammatory disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can provide insights into its specific biological activities.

Compound NameStructure FeaturesBiological Activity
Methyl 3-(oxolan-3-yl)prop-2-enoateContains a double bondModerate anti-inflammatory effects
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoateMethyl substitution on oxolane ringLimited anticancer activity
Methyl 3-(tetrahydrofuran-3-yl)prop-2-ynoateSimilar oxolane structureMinimal bioactivity

Case Studies and Research Findings

  • Anticancer Activity Study : A recent study published in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against breast cancer cells (MCF7). The IC50 value was determined to be 12 µM, indicating potent activity compared to control compounds.
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a 40% reduction in edema compared to untreated controls. This suggests a strong anti-inflammatory effect that warrants further investigation.
  • Mechanistic Insights : Further mechanistic studies have shown that this compound affects NF-kB signaling pathways, which are crucial for regulating immune responses and inflammation.

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